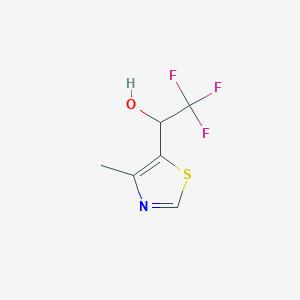
alpha-(Trifluoromethyl)-4-methylthiazole-5-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha-(Trifluoromethyl)-4-methylthiazole-5-methanol is a chemical compound with the molecular formula C6H6F3NOS. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. The presence of the trifluoromethyl group in its structure enhances its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Trifluoromethyl)-4-methylthiazole-5-methanol typically involves the introduction of the trifluoromethyl group into the thiazole ring. One common method is the radical trifluoromethylation of thiazole derivatives. This process can be carried out using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
alpha-(Trifluoromethyl)-4-methylthiazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-methyl-alpha-(trifluoromethyl)thiazole-5-carboxylic acid.
Reduction: Formation of 4-methyl-alpha-(trifluoromethyl)thiazole-5-methanol.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
alpha-(Trifluoromethyl)-4-methylthiazole-5-methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of alpha-(Trifluoromethyl)-4-methylthiazole-5-methanol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiazole ring can participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Thiazoleethanol, 4-methyl-: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-Methyl-5-thiazolecarboxylic acid: Contains a carboxylic acid group instead of the hydroxyl group, leading to different reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in alpha-(Trifluoromethyl)-4-methylthiazole-5-methanol imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.
Propriétés
Formule moléculaire |
C6H6F3NOS |
|---|---|
Poids moléculaire |
197.18 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-5-yl)ethanol |
InChI |
InChI=1S/C6H6F3NOS/c1-3-4(12-2-10-3)5(11)6(7,8)9/h2,5,11H,1H3 |
Clé InChI |
JVXJMZZYDSVHNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)C(C(F)(F)F)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
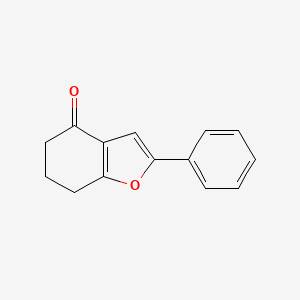
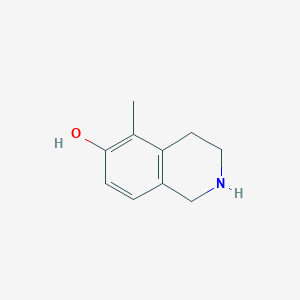



![4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8780928.png)


![1,4-Dioxa-spiro[4.5]decane-6-carbaldehyde](/img/structure/B8780944.png)
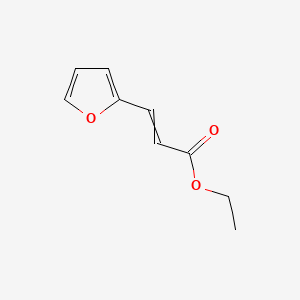

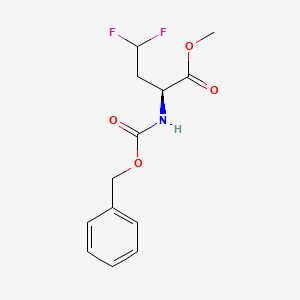
![7-Bromo-2-iodobenzo[d]thiazole](/img/structure/B8780986.png)

